molecular formula C25H22N2O2 B11514621 N-[1-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-2-phenyl-vinyl]-benzamide

N-[1-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-2-phenyl-vinyl]-benzamide

Cat. No.: B11514621
M. Wt: 382.5 g/mol
InChI Key: BPZSZTQCKKOSMR-HAVVHWLPSA-N
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Description

N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE is a complex organic compound that features a unique structure combining a phenyl group, a tetrahydroisoquinoline moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-phenyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one with benzamide under specific reaction conditions. The reaction may require catalysts such as acids or bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-3-OXO-1-PHENYL-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROP-1-EN-2-YL]BENZAMIDE stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its tetrahydroisoquinoline moiety, in particular, is known for its diverse biological activities, making this compound a valuable subject of study in medicinal chemistry .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22N2O2/c28-24(21-12-5-2-6-13-21)26-23(17-19-9-3-1-4-10-19)25(29)27-16-15-20-11-7-8-14-22(20)18-27/h1-14,17H,15-16,18H2,(H,26,28)/b23-17+

InChI Key

BPZSZTQCKKOSMR-HAVVHWLPSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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